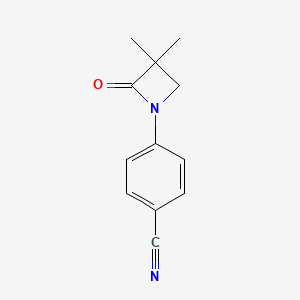

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile

Description

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H12N2O. It is characterized by the presence of a benzonitrile group attached to a 3,3-dimethyl-2-oxoazetidin-1-yl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name |

4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2)8-14(11(12)15)10-5-3-9(7-13)4-6-10/h3-6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGGWQZAEJLDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with 3,3-dimethylazetidin-2-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Amino derivatives where the nitrile group is converted to an amine.

Substitution: Substituted benzonitrile derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been identified as a promising candidate in the development of therapeutic agents, particularly for diseases associated with protein kinases. Research indicates its efficacy in treating conditions such as inflammation, cancer, and other diseases mediated by hepatocyte growth factor (HGF) . The structural attributes of 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile enhance its interaction with target proteins, making it a valuable asset in drug design.

Case Study: Anticancer Properties

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival . This highlights the compound's potential role as an anticancer agent.

Use in Polymer Chemistry

this compound has been explored for its potential applications in polymer science. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Biochemical Research

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can be leveraged in biochemical assays to study enzyme kinetics and regulatory mechanisms within cells .

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzamide

- 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid

- 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzyl alcohol

Uniqueness

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile is unique due to its specific combination of a benzonitrile group with a 3,3-dimethyl-2-oxoazetidin-1-yl moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile, with the molecular formula and CAS number 454473-69-9, is an organic compound that has garnered attention for its potential biological activities. The compound features a benzonitrile moiety linked to a 3,3-dimethyl-2-oxoazetidin-1-yl group, which may confer unique properties relevant to medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural representation of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 200.23648 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-cyanobenzoyl chloride with 3,3-dimethylazetidin-2-one in the presence of a base such as triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product can be purified through recrystallization or column chromatography .

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or bind to specific receptors, leading to alterations in cellular signaling pathways. However, detailed studies are required to elucidate the exact mechanisms involved.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, compounds with similar azetidine structures have shown promising results against various bacterial strains and fungi .

Study on Antitumor Properties

A study investigated the antitumor effects of azetidine derivatives, revealing that compounds with structural similarities to this compound displayed significant cytotoxic activity against cancer cell lines. The IC50 values were measured using MTT assays, indicating potential for further development as anticancer agents .

In Silico Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that this compound may interact favorably with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzonitrile and its derivatives?

- Methodology : Multi-step synthesis often involves coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura for boronate intermediates) . For example, derivatives like 4-(4-methyl-1,4-diazepan-1-yl)benzonitrile are synthesized via alkylation or acylation of benzonitrile precursors with appropriate heterocyclic amines or ketones under reflux conditions . Purification typically employs column chromatography (silica gel) or recrystallization.

- Key Considerations : Optimize reaction stoichiometry, solvent polarity, and catalyst selection (e.g., palladium catalysts for cross-coupling) to enhance yield .

Q. How is structural characterization of this compound performed in academic research?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.7–8.2 ppm for aromatic protons; δ ~170–190 ppm for carbonyl carbons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For solid-state structure determination, particularly to resolve stereochemistry in azetidinone rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or biological activity data across studies?

- Case Analysis : For example, derivatives like 4-(2-(4-(3-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidin-5-yl)thiazol-4-yl)benzonitrile show variable yields (16–46%) due to substituent electronic effects or steric hindrance .

- Troubleshooting :

- Reaction Variables : Adjust temperature, catalyst loading, or use microwave-assisted synthesis for time-sensitive steps.

- Biological Assays : Validate bioactivity (e.g., HIV replication inhibition) using orthogonal assays (e.g., SPR vs. cell-based models) to rule out false positives .

Q. What strategies are used to establish structure-activity relationships (SAR) for bioactivity?

- SAR Design :

- Substituent Variation : Modify the azetidinone ring (e.g., 3,3-dimethyl vs. spirocyclic analogs) to assess steric/electronic impacts on target binding .

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding with histamine H3 receptors .

Q. How are mechanistic studies conducted to elucidate electron transfer or catalytic behavior in related benzonitrile derivatives?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.